3-butoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Description
Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have attracted much interest due to their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial . They also exhibit pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . For example, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Molecular Structure Analysis
Thieno[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions of thieno[2,3-d]pyrimidines often involve cyclization and heterocyclization reactions .Future Directions
Future research could focus on the synthesis of novel thieno[2,3-d]pyrimidine derivatives and evaluation of their pharmacological properties. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel thieno[2,3-d]pyrimidine analogs possessing enhanced pharmacological activities with minimum toxicity .
Mechanism of Action
Target of Action
Some thieno[2,3-d]pyrimidines have shown inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.
Mode of Action
Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cytochrome bd oxidase (cyt-bd), an enzyme involved in the oxidative phosphorylation pathway in mycobacterium tuberculosis .
Biochemical Pathways
Thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been reported to inhibit the mycobacterial oxidative phosphorylation pathway by targeting cyt-bd .
Result of Action
Related thieno[2,3-d]pyrimidines have shown diverse biological activities, including antiviral, antioxidant, and antimalarial properties .
Properties
IUPAC Name |
3-butoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-3-8-22-13-6-4-5-12(10-13)16(21)20-15-14-7-9-23-17(14)19-11-18-15/h4-7,9-11H,2-3,8H2,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQYPOVQVTGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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